Diethyl fluoromalonate

Fluorination Electrophilic substitution Building block synthesis

Sourcing a reliable fluorinated C3 building block can stall research timelines. Diethyl fluoromalonate (CAS 685-88-1) is the established solution, providing a single-step route to critical α-fluoro carbonyls and 5-fluorouracils. Its enhanced α-proton acidity (pKa ~10.4) versus non-fluorinated analogs enables superior reactivity in alkylation and SNAr reactions. Quantifiable benefits include: (1) a 79% synthetic yield from chlorotrifluoroethene, ensuring supply; (2) proven utility as a 19F NMR probe for carboxylesterase kinetics; and (3) 84% capacity retention after 1000 cycles as an electrolyte additive in 5 Ah cylindrical cells. This single-fluorinated reagent delivers distinct, non-interchangeable performance versus diethyl malonate or difluorinated variants, ensuring reproducible results in pharmaceutical, agrochemical, and advanced materials research.

Molecular Formula C7H11FO4
Molecular Weight 178.16 g/mol
CAS No. 685-88-1
Cat. No. B1293803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl fluoromalonate
CAS685-88-1
Molecular FormulaC7H11FO4
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)F
InChIInChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3
InChIKeyGOWQBFVDZPZZFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Fluoromalonate: Fluorinated Malonate Building Block


Diethyl fluoromalonate (CAS 685-88-1) is a fluorinated derivative of diethyl malonate, classified as a β-dicarbonyl compound and a versatile C3 synthon in organic synthesis [1]. The substitution of a single α-hydrogen with a fluorine atom introduces distinct electronic effects: the strong electron-withdrawing nature of fluorine increases the acidity of the remaining α-proton (predicted pKa ~10.4) compared to non-fluorinated diethyl malonate (pKa ~13.3), enabling enhanced reactivity in alkylation, condensation, and nucleophilic aromatic substitution reactions [2]. As a liquid reagent (density 1.129 g/mL at 25°C, boiling point 121–122°C at 30 mmHg), it serves as a critical fluorinated building block for constructing α-fluoro carbonyl compounds, fluoroarylacetic acids, fluorooxindoles, and fluorinated heterocycles with applications spanning pharmaceuticals, agrochemicals, and advanced materials .

Fluorinated C3 building block: Direct entry to α-fluoro carbonyls and heterocycles without hazardous multi-step fluorination.
Enhanced α-proton acidity: Enables milder alkylation and condensation conditions vs. non-fluorinated malonate.
Liquid reagent format: Compatible with standard organic synthesis workflows, high-boiling for easier purification.

Why Diethyl Fluoromalonate Cannot Be Simply Substituted


Substituting diethyl fluoromalonate with diethyl malonate eliminates the critical fluorine atom, fundamentally altering electronic properties and precluding access to fluorinated target molecules [1]. Conversely, substituting with dimethyl fluoromalonate introduces differences in solubility, steric profile, and molecular weight that can impact reaction yields and downstream purification [2]. Even substitution with diethyl difluoromalonate—which adds a second α-fluorine—changes reduction kinetics and SEI formation behavior in materials applications, demonstrating that each fluorination pattern confers distinct and non-interchangeable performance characteristics [3]. The specific evidence below quantifies these differences.

Diethyl malonate (non-fluorinated): Eliminates the α-fluorine; electronic properties and fluorinated product access are lost. Not interchangeable.
Dimethyl fluoromalonate: Different ester alkyl chains alter solubility, steric profile, and may impact yields. Requires re-optimization.
Diethyl difluoromalonate: Second α-fluorine changes reduction kinetics and SEI formation; performance profiles are distinct and not transferable.

Quantitative Differentiation vs. Comparators


Direct Fluorination Reactivity vs. Diethyl Malonate

Under identical acid-mediated direct fluorination conditions using elemental fluorine, diethyl malonate exhibits no detectable reaction, while 1,3-diketones and 1,3-ketoesters are fluorinated in high yield. This inertness of diethyl malonate necessitates alternative multi-step routes (e.g., carbanion generation with strong base) to introduce fluorine, whereas diethyl fluoromalonate is obtained via catalytic fluorination of diethyl malonate in the presence of hydrated copper(II) nitrate [1][2].

Fluorination reactivity
Head-to-head
Reactive with F₂/Cu(II) catalyst; diethyl malonate unreactive.
Avoids strong-base carbanion routes. Direct fluorination entry.
Acid media; elemental fluorine; Cu(NO₃)₂ hydrate catalyst.
Fluorination Electrophilic substitution Building block synthesis

Enhanced α-Proton Acidity vs. Diethyl Malonate

The fluorine atom at the α-position of diethyl fluoromalonate exerts a strong electron-withdrawing inductive effect, significantly acidifying the remaining α-proton. Predicted pKa values indicate a substantial increase in acidity compared to the non-fluorinated parent compound . This enhanced acidity facilitates deprotonation under milder conditions, improving enolate generation for alkylation and condensation reactions [1].

α-Proton acidity
Data to verify
pKa ~10.4 (predicted) vs. ~13.3 for diethyl malonate.
Supports milder deprotonation; ~1000-fold acidity increase.
Predicted ACD/Labs value; experimental confirmation recommended.
pKa Enolate formation Alkylation Nucleophilicity

19F NMR Probe Performance vs. Ethyl Fluoroacetate

In a systematic evaluation of eight fluorinated compounds as 19F NMR probes for carboxylesterase activity, both diethyl fluoromalonate and ethyl fluoroacetate demonstrated suitability for measuring enzyme kinetics in complex biological matrices including hemolysates and intact erythrocytes [1]. The study established that diethyl fluoromalonate serves as a viable alternative probe with distinct kinetic parameters, offering flexibility in experimental design based on substrate specificity requirements .

19F NMR probe
Head-to-head
Validated as carboxylesterase probe alongside ethyl fluoroacetate.
Alternative substrate with distinct kinetics; flexible experimental design.
Human erythrocyte hemolysates; 19F NMR at 37°C.
19F NMR Carboxylesterase Enzyme kinetics Probe design

One-Pot Synthetic Yield to 5-Fluorouracils

Diethyl fluoromalonate was prepared in a single-pot reaction from chlorotrifluoroethene via a trifluoroacrylic acid lithium salt intermediate, achieving a 79% isolated yield [1]. This route provides direct access to the fluorinated malonate building block without requiring multi-step fluorination of diethyl malonate. The product was subsequently converted to 5-fluoro-6-chlorouracils and then to 5-fluorouracils, demonstrating its utility in constructing fluorinated pyrimidine derivatives [1].

One-pot yield
Cross-study
79% isolated yield from chlorotrifluoroethene.
Synthetic flexibility; reduced step count vs. malonate fluorination.
One-pot route; reference for 5-fluorouracil derivative synthesis.
5-Fluorouracil One-pot synthesis Fluorinated heterocycles Yield optimization

SEI Formation Kinetics vs. Difluoromalonate

In lithium-ion battery electrolyte applications, single-fluorinated diethyl fluoromalonate (F1DEM) exhibits more favorable reduction kinetics compared to diethyl 2,2-difluoromalonate (F2DEM), despite similar reduction thermodynamics [1]. This kinetic advantage facilitates the formation of a LiF-rich layer during early-stage SEI formation, resulting in a more robust SEI on SiOx anodes. In practical testing of 5 Ah 21700 cylindrical batteries, the F1DEM-containing electrolyte achieved 84% capacity retention after 1000 cycles [1].

SEI formation kinetics
Head-to-head
F1DEM: favorable reduction kinetics; 84% capacity retention after 1000 cycles (5 Ah cells).
Single-F pattern supports LiF-rich SEI; differentiates from difluoro analog.
SiOx anode; practical cycling conditions; reported kinetic advantage.
Lithium-ion battery Electrolyte additive SEI SiOx anode Reduction kinetics

Molar Efficiency vs. Dimethyl Fluoromalonate

Dimethyl fluoromalonate (CAS 344-14-9, MW ~150.11) has a molecular weight approximately 16% lower than diethyl fluoromalonate (MW 178.16), resulting in approximately 12% more moles per unit mass [1][2]. However, this advantage is offset by differences in physical properties: diethyl fluoromalonate (bp 121–122°C/30 mmHg) is a higher-boiling liquid than the dimethyl analog, which may influence reaction conditions and workup procedures . The choice between ethyl and methyl esters depends on specific synthetic requirements and downstream processing considerations.

Molar efficiency
Context-dependent
0.561 mol/100 g (MW 178.16); dimethyl analog ~0.666 mol/100 g.
Balance molar density vs. boiling point and purification needs.
Physical properties differ; dimethyl ester may require workup adjustment.
Molecular weight Molar efficiency Procurement optimization Cost per mole

Validated Application Scenarios


α-Fluoro-α-Arylacetic Acids and Fluorooxindoles

Diethyl 2-fluoromalonate is employed as a building block for nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclization to yield 2-fluoro-2-arylacetic acids and fluorooxindole derivatives [1]. This application directly leverages the unique α-fluorine substitution that cannot be achieved with non-fluorinated diethyl malonate.

One-Pot Synthesis of 5-Fluorouracil Anticancer Agents

Diethyl fluoromalonate, prepared in 79% yield from chlorotrifluoroethene, serves as a direct precursor to 5-fluoro-6-chlorouracils and subsequently 5-fluorouracils [2]. This route circumvents multi-step fluorination protocols and provides efficient access to fluorinated pyrimidine pharmacophores.

19F NMR Probe for Carboxylesterase Activity

Diethyl fluoromalonate functions as a validated 19F NMR probe for measuring carboxylesterase kinetics in hemolysates, intact erythrocytes, and bacterial strains such as Helicobacter pylori [3]. Its distinct kinetic parameters and fluorine chemical shift enable non-invasive enzyme activity monitoring in complex matrices.

Electrolyte Additive for High-Cycle-Life Li-Ion Batteries

As a single-fluorinated electrolyte additive (F1DEM), diethyl fluoromalonate facilitates favorable reduction kinetics for LiF-rich SEI formation on SiOx anodes, achieving 84% capacity retention after 1000 cycles in 5 Ah 21700 cylindrical cells [4]. This performance differentiates it from the difluorinated analog (F2DEM) and positions it for advanced battery applications.

Application
Selection Property
Validation Focus
α-Fluoro-α-arylacetic acids and fluorooxindoles
α-Fluorine substitution reactivity
Nucleophilic aromatic substitution and cyclization yields
Synthesis of fluorinated pyrimidine pharmacophores (e.g., 5-fluorouracils)
One-pot fluorinated building block availability
Ring construction efficiency and step-count reduction
19F NMR carboxylesterase activity probe
Distinct substrate kinetic parameters
Km/Vmax determination in hemolysates and intact cells
Li-ion battery electrolyte additive (SiOx anode)
Single-fluorine substitution pattern
SEI robustness and long-term capacity retention

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